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Compound of Interest

Compound Name: N-Me-His-OH.HCl

Cat. No.: B12503586

Get Quote

Executive Summary: The Isomer Divergence
In metabolic research and drug development, the distinction between

-methyl-L-histidine (1-MH) and

-methyl-L-histidine (3-MH) is not merely structural—it is a divergence of biological fate. While
these two compounds are isobaric structural isomers, they serve as orthogonal biomarkers:

-Methyl-L-Histidine (3-MH): A validated, endogenous biomarker for myofibrillar protein
degradation (sarcopenia, cachexia). It represents a "terminal metabolite" that cannot be
recycled.

-Methyl-L-Histidine (1-MH): Primarily an exogenous marker of dietary meat intake
(specifically anserine metabolism).[1][2]

Critical Nomenclature Warning: The literature contains conflicting numbering systems. This

guide utilizes the Biochemical Convention (most common in physiology/metabolomics):

(Pros, Near): 1-Methylhistidine (Methyl on N adjacent to side chain).[3]

(Tele, Far): 3-Methylhistidine (Methyl on N distal to side chain).[3]
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Structural & Physicochemical Properties
The functional differences stem from the specific methylation site on the imidazole ring, which

alters the molecule's ability to coordinate metals, accept protons, and interact with enzymes.

Structural Isomerism
The methylation blocks one of the two nitrogen atoms in the imidazole ring, fixing the

tautomeric state.
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Figure 1: Structural divergence of Histidine methylation. Note that 3-MH (Blue) is derived from

protein breakdown, while 1-MH (Yellow) is largely dietary.
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Feature -Methyl-L-Histidine (1-MH) -Methyl-L-Histidine (3-MH)

Methyl Position
Proximal (

/ N1)

Distal (

/ N3)

pKa (Imidazole) ~6.1 (Weaker base) ~6.5 (Stronger base)

Metal Coordination
Poor (Steric hindrance at

binding site)
Moderate

tRNA Charging No (Enzyme incompatibility) No (Enzyme incompatibility)

Primary Origin
Hydrolysis of Anserine

(Dietary)

Proteolysis of Actin/Myosin

(Endogenous)

Physiological Roles & Biomarker Utility[2]
-Methyl-L-Histidine (3-MH): The Catabolic Index
3-MH is formed post-translationally.[3][4][5][6][7] Specific methyltransferases methylate

histidine residues only after they have been incorporated into actin and myosin heavy chains.

Mechanism: When muscle fibrils degrade, 3-MH is released.[1][3][5][7][8]

The "One-Way Ticket": Crucially, there is no tRNA synthetase capable of recognizing 3-MH.

It cannot be re-incorporated into new proteins.

Clearance: It is quantitatively excreted in urine (in humans).[7][9]

Clinical Application:

Sarcopenia/Cachexia: Elevated plasma/urinary 3-MH indicates active muscle wasting.

Drug Safety: Used to monitor myotoxicity (e.g., statin-induced rhabdomyolysis).

-Methyl-L-Histidine (1-MH): The Dietary Confounder
1-MH is primarily derived from the dipeptide Anserine (
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-alanyl-

-methylhistidine), found abundantly in poultry and fish.

Metabolism: Ingested Anserine

-Alanine + 1-MH.

Research Utility:

Dietary Control: In muscle breakdown studies, 1-MH levels are used to invalidate 3-MH

data. If 1-MH is high, the subject likely consumed meat, introducing exogenous 3-MH

(which is also present in meat) and skewing the catabolic index.
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Figure 2: Metabolic pathways showing the distinct origins of 1-MH and 3-MH leading to urinary

excretion.
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Analytical Challenges & Separation Protocol
The Problem: 1-MH and 3-MH are isobaric (

170.2). Standard C18 Reverse Phase chromatography often fails to separate them adequately
due to their high polarity and similar hydrophobicity.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS,

utilizing distinct fragment ions for confirmation.

Validated LC-MS/MS Protocol
Note: This protocol assumes a Triple Quadrupole (QqQ) MS system.

Step 1: Sample Preparation (Plasma/Urine)
Aliquot: 50

L of sample.

Protein Precipitation: Add 150

L Acetonitrile (ACN) containing 0.1% Formic Acid.

Internal Standard: Spike with

-3-methylhistidine (Critical for normalizing matrix effects).

Centrifuge: 10,000 x g for 10 mins at 4°C.

Supernatant: Transfer to autosampler vial.

Step 2: Chromatographic Conditions (HILIC)
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7

m).

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

Mobile Phase B: Acetonitrile.[10]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://discover.restek.com/application-notes/cfan3539/13-minute-comprehensive-direct-lc-msms-analysis-of-amino-acids-in-plasma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12503586?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gradient:

0-1 min: 90% B (Isocratic hold to retain polar compounds).

1-5 min: 90%

50% B.

5-7 min: Re-equilibration at 90% B.

Step 3: Mass Spectrometry Parameters (MRM Mode)
Differentiation relies on retention time (RT) and specific product ions. 3-MH typically elutes

before 1-MH on Amide HILIC columns.

Compound
Precursor (

)

Quantifier Ion (

)

Qualifier Ion (

)

Approx RT
(HILIC)

3-MH (

)
170.1 124.1 (Dominant) 95.1 2.5 min

1-MH (

)
170.1 95.1 (Dominant) 124.1 3.1 min

Technical Insight: The fragment

124 corresponds to the loss of the carboxyl group (formic acid), which is energetically favorable
for the

isomer due to the distal methyl group stabilizing the ring charge.
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Feature -Methylhistidine (1-MH) -Methylhistidine (3-MH)

Biomarker Type Dietary Intake (Exogenous)
Muscle Breakdown

(Endogenous)

Source Protein Anserine (Dipeptide) Actin / Myosin (Myofibrils)

Reutilization No No

MS/MS Quant Ion 95.1 124.1

Clinical Use
Verifying meat-free status in

studies

Monitoring muscle wasting /

lysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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